

The Discovery and Synthesis of Novel (Z)-ONO-1301 Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

(Z)-ONO-1301, a novel non-prostanoid prostacyclin (PGI₂) mimetic, represents a significant advancement in the development of therapeutic agents for a range of cardiovascular and fibrotic diseases. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of (Z)-ONO-1301 and its derivatives, with a focus on the experimental methodologies and signaling pathways that underpin their pharmacological effects.

Introduction to (Z)-ONO-1301

(Z)-ONO-1301, chemically known as {7,8-dihydro-5-[(E)-2-[(α-(3-pyridyl)benzylidene)amino-oxy]ethyl]-1-naphtyl-oxy}acetic acid, is a potent and orally active prostacyclin IP receptor agonist.[1] Unlike traditional prostacyclin analogs, ONO-1301 possesses a unique chemical structure that confers greater stability and a longer duration of action.[2] A key feature of its pharmacological profile is its dual action as both a PGI₂ agonist and a thromboxane A₂ (TXA₂) synthase inhibitor.[1][2] This dual mechanism allows it to not only mimic the beneficial effects of prostacyclin, such as vasodilation and inhibition of platelet aggregation, but also to reduce the production of the pro-thrombotic and vasoconstrictive agent TXA₂.[3][4]

Core Pharmacological Activities and Quantitative Data



The therapeutic potential of ONO-1301 and its derivatives stems from a range of pharmacological activities. The primary mechanism involves binding to the prostacyclin IP receptor, which leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[5][6] This increase in cAMP mediates many of the downstream effects.

Table 1: Pharmacological Activities of (Z)-ONO-1301

Activity	Key Findings	Quantitative Data	References
IP Receptor Agonism	Activates the prostacyclin IP receptor, leading to increased intracellular cAMP.	-	[5]
Anti-Platelet Aggregation	Inhibits collagen- induced platelet aggregation in a concentration- dependent manner.	IC₅o: 460 nM	[1]
Vasodilation	Induces relaxation of vascular smooth muscle.	-	[3]
Induction of Protective Factors	Promotes the synthesis and secretion of hepatocyte growth factor (HGF) and vascular endothelial growth factor (VEGF).	-	[6]
Thromboxane A ₂ Synthase Inhibition	Inhibits the enzyme responsible for the production of thromboxane A ₂ .	-	[2]



Further research is required to populate the quantitative data for IP receptor binding affinity (Ki) and vasodilation (EC₅₀) for ONO-1301 and its derivatives.

Signaling Pathways of (Z)-ONO-1301

The biological effects of (Z)-ONO-1301 are primarily mediated through the activation of the prostacyclin IP receptor and the subsequent cAMP signaling cascade. This pathway is central to its vasodilatory and anti-platelet effects. Furthermore, the elevation of cAMP has been shown to be at least partially responsible for the induction of cytoprotective and angiogenic factors such as HGF and VEGF.[6] The inhibition of thromboxane A₂ synthase represents a distinct but complementary pathway that contributes to its anti-thrombotic effects.

IP Receptor-cAMP Signaling Pathway

The canonical signaling pathway for (Z)-ONO-1301 involves its interaction with the G-protein coupled prostacyclin IP receptor.



Click to download full resolution via product page

Caption: (Z)-ONO-1301 activates the IP receptor, leading to cAMP production.

Induction of HGF and VEGF

The upregulation of HGF and VEGF is a key component of the therapeutic effects of ONO-1301, contributing to its pro-angiogenic and tissue-protective properties.[6][7] This induction is at least partially dependent on the increase in intracellular cAMP.[6] HGF, in turn, activates its own signaling pathway through the c-Met receptor.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relaxant actions of nonprostanoid prostacyclin mimetics on human pulmonary artery PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel long-acting prostacyclin agonist (ONO-1301) with an angiogenic effect: promoting synthesis of hepatocyte growth factor and increasing cyclic AMP concentration via IP-receptor signaling PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A synthetic small molecule, ONO-1301, enhances endogenous growth factor expression and augments angiogenesis in the ischaemic heart PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ONO-1301 enhances post-transplantation survival of human induced pluripotent stem cellderived cardiac tissue sheet by promoting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Synthesis of Novel (Z)-ONO-1301 Derivatives: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15572767#discovery-and-synthesis-of-novel-z-ono-1301-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com